Chemical structure and properties of 3-Amino-4-(2-bromophenyl)butyric Acid
Chemical structure and properties of 3-Amino-4-(2-bromophenyl)butyric Acid
An In-depth Technical Guide to 3-Amino-4-(2-bromophenyl)butyric Acid: Structure, Properties, Synthesis, and Applications
Executive Summary
3-Amino-4-(2-bromophenyl)butyric acid is a non-proteinogenic, chiral β-amino acid that serves as a highly valuable and versatile building block in medicinal chemistry and drug development. Its structure is characterized by a butyric acid backbone with an amino group at the β-position (C3) and a 2-bromophenyl substituent at the C4 position. This unique combination of a chiral center and a synthetically tractable brominated aromatic ring makes it an important intermediate for creating complex molecular architectures. The bromine atom, in particular, provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its current and potential applications for researchers and scientists in the field.
Chemical Identity and Structure
The fundamental characteristics of a molecule are defined by its structure and nomenclature. For 3-Amino-4-(2-bromophenyl)butyric acid, understanding its stereochemistry and key identifiers is crucial for its application in synthesis.
Nomenclature and Identifiers
The compound is systematically named based on IUPAC conventions. As a chiral molecule, it exists as two enantiomers, (R) and (S), as well as a racemic mixture.
| Identifier | Data | Source(s) |
| IUPAC Name | (3R)-3-amino-4-(2-bromophenyl)butanoic acid | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| CAS Number | 740792-12-5 ((3R)-enantiomer) | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)Br | [1] |
| InChIKey | GKIOKKDLKBJXIS-MRVPVSSYSA-N ((3R)-enantiomer) | [1] |
Stereochemistry
The stereocenter at the C3 position is a critical feature of the molecule. The spatial arrangement of the amino group—either (R) or (S)—profoundly influences the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, stereoselective synthesis is paramount when this compound is used as an intermediate for pharmacologically active agents.
Structural Visualization
The two-dimensional structure highlights the key functional groups: the carboxylic acid, the primary amine, and the ortho-substituted bromophenyl ring.
Caption: 2D structure of 3-Amino-4-(2-bromophenyl)butyric Acid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for quality control, reaction monitoring, and structural confirmation. While experimental data for the specific title compound is sparse in public literature, properties can be reliably predicted or inferred from closely related analogs and derivatives.
Physical Properties
The following table summarizes key physical properties. Note that experimental values like melting points are often reported for derivatives, such as the hydrochloride salt or N-protected forms, which have different properties than the free amino acid.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 258.11 g/mol | --- | [1] |
| XLogP3 | -0.8 | Computed | [1] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | --- | [1] |
| Melting Point | 225-227 °C | Value for (R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride | [2][3] |
| Form | Solid | Expected at room temperature | [4] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution on the phenyl ring and the presence of diastereotopic protons in the ethyl chain adjacent to the chiral center. Key expected signals include: a multiplet for the aromatic protons (4H), a multiplet for the proton at C3, and distinct multiplets for the diastereotopic protons at C2 and C4.
-
¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear furthest downfield (~170-180 ppm).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would arise from the loss of the carboxylic acid group and cleavage of the C3-C4 bond.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3300-3500 cm⁻¹), and the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹).
Synthesis and Purification
The synthesis of enantiomerically pure 3-Amino-4-(2-bromophenyl)butyric acid presents a significant challenge, primarily in establishing the stereocenter at C3. A robust and scalable synthetic route is critical for its use in drug development.
Retrosynthetic Analysis & Strategy
A logical synthetic strategy involves the asymmetric conjugate addition of an organometallic phenyl species to a four-carbon α,β-unsaturated ester, followed by the introduction of the amino group. However, a more efficient approach, adapted from a well-established procedure for a similar analog, utilizes a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an unsaturated ester.[5] This method is highly effective because it constructs the C-C bond and sets the crucial stereocenter in a single, highly enantioselective step. The subsequent hydrolysis of the ester yields the target carboxylic acid. The amino functionality is typically introduced in a separate step or is part of a more complex precursor. For this guide, we will focus on the synthesis of the carbon skeleton with the correct stereochemistry.
Proposed Synthetic Workflow
This workflow outlines the key transformation from commercially available starting materials to the core butanoic acid structure, which is a direct precursor to the final amino acid.
Caption: Proposed synthesis of the butanoic acid precursor.
Detailed Experimental Protocol: Synthesis of (R)-3-(2-bromophenyl)butanoic Acid
This protocol is adapted from a validated procedure for the 4-bromo isomer and represents a reliable method for large-scale synthesis.[5] The introduction of the amino group would require subsequent well-established chemical transformations not detailed here.
Step 1: Asymmetric Conjugate Addition
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Vessel Preparation: To a three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (2-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).
-
Solvent Addition: Add 1,4-dioxane to the flask and stir the mixture under a positive pressure of nitrogen for 30 minutes at room temperature.
-
Reagent Addition: Add water, followed by triethylamine (1.00 equiv). A slight exotherm may be observed.
-
Reaction Initiation: Heat the reaction mixture to 30 °C. Add ethyl (E)-but-2-enoate (1.20 equiv) dropwise over 5-10 minutes.
-
Reaction Monitoring: Maintain the temperature at 30-35 °C and stir for 21-24 hours. Monitor the reaction for the consumption of the boronic acid by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or MTBE and wash sequentially with 1 M HCl and 1 M NaOH. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R)-ethyl 3-(2-bromophenyl)butanoate.
Step 2: Saponification
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (2.50 equiv) and stir the mixture at room temperature for 3-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to a pH of ~1.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent system like heptane/ethyl acetate to yield (R)-3-(2-bromophenyl)butanoic acid as a solid.
Causality and Trustworthiness
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Expertise: The choice of a rhodium/(R)-BINAP catalytic system is deliberate; it is a well-established and highly reliable method for achieving high enantioselectivity in asymmetric conjugate additions of arylboronic acids.[5] The triethylamine acts as a base to facilitate the catalytic cycle.
-
Self-Validation: The purity and enantiomeric excess of the product can be rigorously validated. Purity is confirmed using ¹H NMR and LC-MS. The enantiomeric excess (e.e.) must be determined using a chiral analytical method, such as chiral HPLC or by derivatizing the acid with a chiral alcohol and analyzing the resulting diastereomers by standard chromatography or NMR.
Applications in Research and Drug Development
The utility of 3-Amino-4-(2-bromophenyl)butyric acid stems from its dual functionality as a chiral amino acid and a versatile synthetic handle.
Versatile Synthetic Intermediate for Library Synthesis
The bromine atom on the phenyl ring is the molecule's most powerful feature for analog creation. It serves as a prime site for transition metal-catalyzed cross-coupling reactions.[6]
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Suzuki Coupling: Reaction with various boronic acids can introduce new aryl or alkyl groups.
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Buchwald-Hartwig Amination: Can be used to install a wide range of primary or secondary amines.
-
Sonogashira Coupling: Enables the introduction of terminal alkynes.
This synthetic versatility allows researchers to rapidly generate a library of diverse analogs from a single, common intermediate, which is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.
Analog for Pharmacologically Active Molecules
This molecule belongs to a class of compounds that are crucial for synthesizing important pharmaceuticals. For instance, the structurally related (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][7][8] The core β-amino acid structure is essential for binding to the enzyme's active site. By using the 2-bromo analog, researchers can explore how different substituents on the phenyl ring affect potency and selectivity against DPP-4 or other related enzymes.
Use in Peptide Chemistry
As a non-proteinogenic β-amino acid, it can be incorporated into peptides to introduce unique structural features. β-amino acids are known to induce stable secondary structures (e.g., helices and turns) in peptides and are more resistant to enzymatic degradation compared to natural α-amino acids. Furthermore, it can serve as a conformationally restricted isostere of phenylalanine, which can be used to probe the binding requirements of protease active sites or peptide-receptor interactions.[9]
Conclusion
3-Amino-4-(2-bromophenyl)butyric acid is more than a simple chemical; it is a sophisticated tool for molecular design and drug discovery. Its defined stereochemistry and the synthetic potential unlocked by the bromophenyl group provide a robust platform for developing novel therapeutics. From its role as an analog to key pharmaceutical intermediates to its application in creating diverse chemical libraries, this compound will continue to be a molecule of significant interest to the scientific community.
References
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
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